4a-Hydroxyavermectin B1
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Overview
Description
4a-Hydroxyavermectin B1 is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. These compounds are known for their potent anthelmintic and insecticidal properties. This compound, in particular, has garnered attention due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a-Hydroxyavermectin B1 typically involves the modification of avermectin B1a. The process includes hydroxylation at the 4a position. This can be achieved through various chemical reactions, including oxidation using specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is primarily carried out through fermentation processes using genetically engineered strains of Streptomyces avermitilis. These strains are optimized to produce higher yields of the desired compound by manipulating precursor supply genes and other biosynthetic pathways .
Chemical Reactions Analysis
Types of Reactions: 4a-Hydroxyavermectin B1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of double bonds to single bonds.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or specific oxidizing agents under controlled pH and temperature conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various organic reagents depending on the desired substitution
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
4a-Hydroxyavermectin B1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.
Biology: Investigated for its role in modulating biological pathways and interactions with cellular components.
Mechanism of Action
The mechanism of action of 4a-Hydroxyavermectin B1 involves its interaction with specific molecular targets, primarily glutamate-gated chloride channels in invertebrates. This interaction enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization, and subsequent paralysis of the neuromuscular system in parasites. This mechanism is highly specific to invertebrates, making the compound safe for use in mammals .
Comparison with Similar Compounds
4a-Hydroxyavermectin B1 is compared with other similar compounds within the avermectin family, such as:
Ivermectin: A widely used anthelmintic with a similar mechanism of action but different structural modifications.
Selamectin: Another derivative with potent insecticidal properties.
Doramectin: Known for its efficacy in veterinary medicine
Uniqueness: this compound stands out due to its specific hydroxylation at the 4a position, which imparts unique biological activities and potential therapeutic applications .
Properties
CAS No. |
86629-72-3 |
---|---|
Molecular Formula |
C48H72O15 |
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
JHPQMIYGLDWIFR-DJWQYEELSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)CO)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)CO)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
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